Cas no 1089608-42-3 (1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)

1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Z226699006
- 1089608-42-3
- [1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
- EN300-26607776
- 1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- AKOS033838188
- 1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
-
- インチ: 1S/C12H13ClN4O4S/c1-6(9(18)17-4-3-14-12(17)20)21-10(19)8-7(13)5-15-11(16-8)22-2/h5-6H,3-4H2,1-2H3,(H,14,20)
- InChIKey: ABEMTJKOFPVMNU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(N=C1C(=O)OC(C)C(N1C(NCC1)=O)=O)SC
計算された属性
- せいみつぶんしりょう: 344.0346038g/mol
- どういたいしつりょう: 344.0346038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 127Ų
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26607776-0.05g |
1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate |
1089608-42-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
6. Book reviews
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylateに関する追加情報
1-Oxo-1-(2-Oxoimidazolidin-1-yl)propan-2-yl 5-Chloro-2-(Methylsulfanyl)pyrimidine-4-carboxylate: A Comprehensive Overview
The compound with CAS No. 1089608-42-3, commonly referred to as 1-Oxo-1-(2-Oxoimidazolidin-1-yl)propan-2-yl 5-Chloro-2-(Methylsulfanyl)pyrimidine-4-carboxylate, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential biological applications. This compound is a derivative of pyrimidine, a heterocyclic aromatic compound, and incorporates an imidazolidine ring system, which is known for its versatility in medicinal chemistry. The presence of a methylsulfanyl group and a chloro substituent further enhances its chemical complexity and functional diversity.
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of anticancer agents. The 5-chloro substitution on the pyrimidine ring is known to modulate the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins. Additionally, the methylsulfanyl group introduces sulfur-based interactions, which are crucial for stabilizing molecular interactions in biological systems. These features make this compound a promising candidate for exploring novel therapeutic interventions.
The synthesis of 1-Oxo-1-(2-Oxoimidazolidin-1-yl)propan-2-yl 5-Chloro-2-(Methylsulfanyl)pyrimidine-4-carboxylate involves a multi-step process that combines principles of organic synthesis and medicinal chemistry. The imidazolidine ring is typically formed through cyclization reactions, often involving amino acids or related precursors. The carboxylation step introduces the pyrimidine moiety, which is subsequently modified to incorporate the chloro and methylsulfanyl substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.
From a biological standpoint, this compound exhibits intriguing properties that warrant further investigation. Preliminary assays have demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, suggesting potential applications in anti-inflammatory and antiproliferative therapies. The oxoimidazolidine group is particularly notable for its role in stabilizing hydrogen bonds, which are critical for molecular recognition in biological systems. Furthermore, the carboxylate functionality provides an additional site for chemical modification, allowing researchers to explore diverse structural analogs for optimized bioactivity.
One of the most exciting aspects of this compound is its potential as a lead molecule in drug design. By leveraging computational chemistry tools such as molecular docking and dynamics simulations, researchers can predict how this compound interacts with target proteins at the atomic level. Such insights are invaluable for guiding iterative rounds of chemical optimization, ultimately leading to more effective therapeutic agents.
In conclusion, 1-Oxo-1-(2-Oxoimidazolidin-1-yllpropan-2-yll 5-Chloro-2-(Methylsulfanyl)pyrimidine4-carboxylate represents a compelling example of how structural complexity can be harnessed to create molecules with diverse biological activities. As research progresses, this compound will undoubtedly contribute to our understanding of pyrimidine-based drug design and pave the way for innovative therapeutic solutions.
1089608-42-3 (1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate) 関連製品
- 351-84-8(N-(4-fluorophenyl)ethanethioamide)
- 937723-33-6(2-thia-9-azaspiro[5.5]undecane)
- 1306728-63-1(methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride)
- 847226-09-9(2-Fluoro-6-(4-methoxyphenyl)pyridine)
- 2137803-66-6(2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one)
- 2229272-69-7(4-(1-Amino-3,3-difluorocyclobutyl)benzene-1,3-diol)
- 55118-98-4(2-(((3,5-DICHLOROPHENYL)AMINO)METHYLENE)CYCLOHEXANE-1,3-DIONE)
- 380352-98-7(4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile)
- 7436-22-8(Methylamine-d3 Hydrochloride)
- 1194374-05-4(Edivoxetine Hydrochloride)



